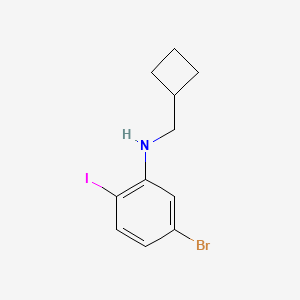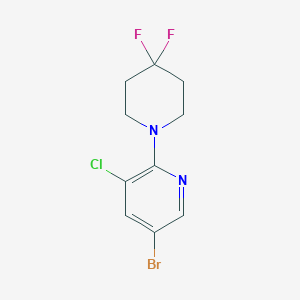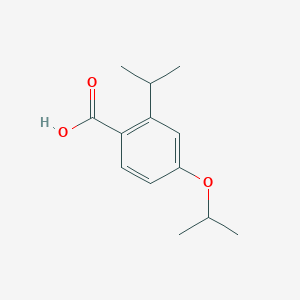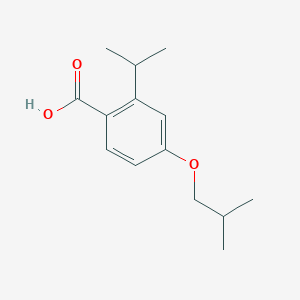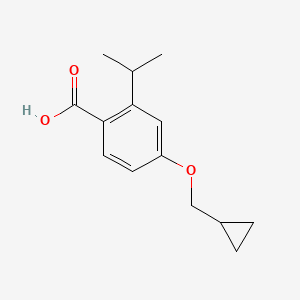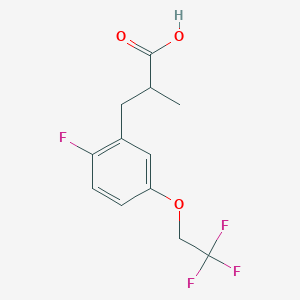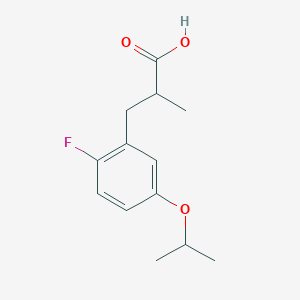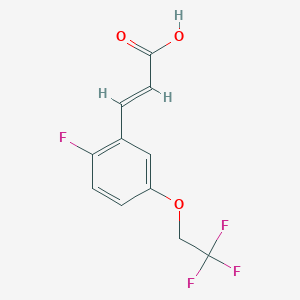
(E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of a fluorinated phenyl ring and an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-5-(2,2,2-trifluoroethoxy)benzaldehyde.
Knoevenagel Condensation: The aldehyde is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. This reaction forms the this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The fluorinated phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique fluorinated structure makes it a candidate for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorinated phenyl ring and acrylic acid moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- (E)-3-(2-fluoro-5-(trifluoromethyl)phenyl)acrylic acid
- (E)-3-(2-chloro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid
- (E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)propionic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., trifluoromethyl vs. trifluoroethoxy) can significantly alter the compound’s chemical properties and reactivity.
- Unique Properties: (E)-3-(2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl)acrylic acid is unique due to its specific combination of fluorinated groups, which impart distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(E)-3-[2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c12-9-3-2-8(18-6-11(13,14)15)5-7(9)1-4-10(16)17/h1-5H,6H2,(H,16,17)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGQCSGBJFSAL-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

